molecular formula C31H33FN4O4 B022943 N-(p-Nitrophenethyl)spiperone CAS No. 136247-18-2

N-(p-Nitrophenethyl)spiperone

Cat. No.: B022943
CAS No.: 136247-18-2
M. Wt: 544.6 g/mol
InChI Key: VAROERVHUKRDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor molecule under specific conditions, such as the use of a strong base or acid catalyst.

    Introduction of Functional Groups: The addition of the 4-fluorophenyl, 4-oxobutyl, 4-nitrophenyl, and phenyl groups can be achieved through various organic reactions, such as Friedel-Crafts acylation, nucleophilic substitution, and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for the treatment of specific diseases or conditions.

    Industry: It can be utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism by which 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways and therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Spirocyclic Compounds: Other spirocyclic molecules with different functional groups or ring sizes.

    Phenyl-Substituted Compounds: Molecules with phenyl groups substituted at various positions.

    Fluorophenyl and Nitrophenyl Compounds: Compounds containing fluorophenyl or nitrophenyl groups with different structural frameworks.

The uniqueness of 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33FN4O4/c32-26-12-10-25(11-13-26)29(37)7-4-19-33-21-17-31(18-22-33)30(38)34(23-35(31)27-5-2-1-3-6-27)20-16-24-8-14-28(15-9-24)36(39)40/h1-3,5-6,8-15H,4,7,16-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAROERVHUKRDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647342
Record name 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136247-18-2
Record name 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(p-Nitrophenethyl)spiperone
Reactant of Route 2
Reactant of Route 2
N-(p-Nitrophenethyl)spiperone
Reactant of Route 3
Reactant of Route 3
N-(p-Nitrophenethyl)spiperone
Reactant of Route 4
N-(p-Nitrophenethyl)spiperone
Reactant of Route 5
N-(p-Nitrophenethyl)spiperone
Reactant of Route 6
N-(p-Nitrophenethyl)spiperone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.